2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one
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Overview
Description
2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one is a complex organic compound with the molecular formula C22H21NO. This compound is known for its unique structure, which combines elements of both indanone and tetrahydrobenzoquinolizine. It has a molecular weight of 315.408 g/mol and is characterized by its high boiling point of approximately 567.9°C at 760 mmHg .
Preparation Methods
The synthesis of 2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one involves several steps. One common method includes the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine with indan-1-one under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of dyes and pigments due to its stable structure and vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include:
Julolidine: Known for its use in fluorescent dyes and as a building block in organic synthesis.
8-Hydroxyjulolidine: Used in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-8-ol: Another structurally related compound with applications in organic synthesis.
Compared to these compounds, 2-((2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)indan-1-one stands out due to its unique combination of indanone and tetrahydrobenzoquinolizine structures, which confer distinct chemical and physical properties.
Properties
CAS No. |
72700-01-7 |
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Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2E)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C22H21NO/c24-22-19(14-16-5-1-2-8-20(16)22)13-15-11-17-6-3-9-23-10-4-7-18(12-15)21(17)23/h1-2,5,8,11-13H,3-4,6-7,9-10,14H2/b19-13+ |
InChI Key |
YVWGLGCGEKNNSV-CPNJWEJPSA-N |
Isomeric SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/4\CC5=CC=CC=C5C4=O |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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